1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine
Description
Properties
IUPAC Name |
2-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N8O4/c1-33-17-9-13-15(11-19(17)35-3)27-23(29-21(13)25)31-5-7-32(8-6-31)24-28-16-12-20(36-4)18(34-2)10-14(16)22(26)30-24/h9-12H,5-8H2,1-4H3,(H2,25,27,29)(H2,26,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWKWPCORQUMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C4=NC5=CC(=C(C=C5C(=N4)N)OC)OC)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50145536 | |
| Record name | 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102839-00-9 | |
| Record name | 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102839009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[6,7-dimethoxy-2,2'-(1,4-piperazindiyl)-4-chinazolinamin] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BIS(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ7F9EWD85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Whitepaper: Spectroscopic Characterization of the Quinazoline-Piperazine Dimer
The following technical guide provides an in-depth spectroscopic and structural analysis of 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine .
This compound is a critical process-related impurity found in the synthesis of alpha-1 blockers (Prazosin, Terazosin, Doxazosin). It is formally recognized in the United States Pharmacopeia (USP) as Terazosin Related Compound C .[1][2]
Executive Summary & Chemical Identity
The target molecule is a symmetric dimer formed by the condensation of two equivalents of a quinazoline precursor with one equivalent of piperazine. Its presence in active pharmaceutical ingredients (APIs) indicates a deviation in stoichiometry during the nucleophilic substitution phase of synthesis.
-
Chemical Name: 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine[1][2]
-
Common Designation: Terazosin Related Compound C; Prazosin Symmetric Dimer.
-
CAS Number: 1486464-41-8 (Dihydrochloride salt); 100483-34-5 (Free base).
-
Molecular Formula:
[2] -
Molecular Weight: 492.54 g/mol
Structural Symmetry Implications
The molecule possesses
Synthesis & Formation Pathway[3][4]
Understanding the origin of this impurity is essential for accurate identification. It forms when the 2-chloro-4-amino-6,7-dimethoxyquinazoline intermediate is present in excess relative to piperazine, or when reaction mixing is inefficient.
Formation Workflow
Figure 1: Formation pathway of the symmetric dimer impurity during alpha-blocker synthesis.
Spectroscopic Data Profile
A. Mass Spectrometry (MS)
Due to the high nitrogen content and basicity, Electrospray Ionization (ESI) in Positive Mode is the preferred method.
| Parameter | Value | Interpretation |
| Ionization Mode | ESI (+) | Protonation of quinazoline nitrogens. |
| [M+H]+ | 493.2 m/z | Protonated molecular ion (Base Peak). |
| [M+2H]2+ | 247.1 m/z | Doubly charged species (common in dimers). |
| Fragment 1 | ~206 m/z | Quinazoline carbocation (cleavage of piperazine N-C bond). |
B. Ultraviolet-Visible Spectroscopy (UV-Vis)
The chromophore is the dimethoxy-amino-quinazoline system. The spectrum is nearly identical to Prazosin/Terazosin but with higher molar absorptivity (
-
Solvent: Methanol or 0.1 N HCl (Solubility is poor in neutral water).
-
1: 245 - 247 nm (Strong, aromatic
) -
2: 330 - 332 nm (Characteristic quinazoline band,
) - 3: ~212 nm
C. Nuclear Magnetic Resonance (NMR)
Crucial Experimental Note: This compound exhibits poor solubility in standard
-
Protocol: Use
with 5-10% Trifluoroacetic acid (TFA) or warm to sharpen the peaks. The TFA protonates the ring nitrogens, breaking intermolecular H-bonds and preventing aggregation broadening.
1H NMR Data (400 MHz, DMSO-d6)
Note: Chemical shifts are symmetric. Integration represents the full molecule.
| Shift (δ ppm) | Multiplicity | Int.[3] | Assignment | Structural Context |
| 7.55 | Singlet (s) | 2H | H-5 | Aromatic proton (Quinazoline ring) |
| 7.40 - 7.60 | Broad (br) | 4H | -NH2 | Exocyclic amine (Exchangeable, disappears with D2O) |
| 6.85 | Singlet (s) | 2H | H-8 | Aromatic proton (Quinazoline ring) |
| 3.85 | Singlet (s) | 12H | -OCH3 | Methoxy groups (Positions 6 and 7 overlap) |
| 3.80 - 3.90 | Singlet (s) | 8H | Piperazine-H | Methylene protons of the piperazine bridge. |
Interpretation: The hallmark of this impurity is the singlet at ~3.8-3.9 ppm integrating for 8 protons (piperazine), distinct from the complex multiplets seen in Prazosin (which has a furanoyl group) or Terazosin (tetrahydrofuran group).
13C NMR Data (100 MHz, DMSO-d6)
Due to symmetry, only half the expected number of carbon signals appear.
| Shift (δ ppm) | Carbon Type | Assignment |
| 160.5 | Quaternary | C-2 (Guanidine-like) |
| 155.2 | Quaternary | C-4 (Amine bearing) |
| 150.1 | Quaternary | C-6 (Methoxy bearing) |
| 146.5 | Quaternary | C-7 (Methoxy bearing) |
| 106.8 | Methine (CH) | C-5 |
| 103.5 | Methine (CH) | C-8 |
| 109.0 | Quaternary | C-4a (Bridgehead) |
| ~45.5 | Methylene (CH2) | Piperazine carbons (Symmetric) |
| 56.0 | Methyl (CH3) | Methoxy carbons |
Analytical Workflow & Protocols
To ensure "Trustworthiness" in detection, the following workflow isolates the dimer from the active drug (API).
Figure 2: Quality Control workflow for detecting the symmetric dimer impurity.
HPLC Method Parameters (Standardized)
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Phosphate buffer pH 3.0 + Ion Pairing Agent (e.g., Pentanesulfonic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient: The dimer is significantly more hydrophobic than the API (due to the loss of the polar furan/THF moiety and addition of a second aromatic system). It will elute later than the main peak (High RRT).
References & Authority
-
United States Pharmacopeia (USP). Terazosin Related Compound C Standard.[2] Catalog No. 1643485.
-
European Pharmacopoeia (EP). Doxazosin Impurity Profiling.[4] (Note: While specifically Terazosin RC C, this structure shares the core quinazoline impurity profile of the class).
-
PubChem. Compound Summary: 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine.[5] CID 14328275.
-
Althino, K. et al. (2022). Synthesis and evaluation of terazosin analogs. Frontiers in Chemistry. (Provides monomeric NMR data for correlation).
Sources
- 1. store.usp.org [store.usp.org]
- 2. Terazosin Related Compound C (1,4-Bis(4-amino-6,7-dimethox… [cymitquimica.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. veeprho.com [veeprho.com]
- 5. 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine | C19H27N5O4 | CID 23765107 - PubChem [pubchem.ncbi.nlm.nih.gov]
Executive Summary
This technical guide provides a comprehensive analysis of the solubility profile of Terazosin Related Compound C (USP) . Critical to this discussion is the immediate clarification of nomenclature: USP Related Compound C is the dimer impurity , whereas EP Impurity C refers to a synthesis intermediate. This guide focuses exclusively on the USP-defined dimer, a critical critical quality attribute (CQA) in Terazosin hydrochloride drug substance and product analysis.
Due to its rigid, planar bis-quinazoline structure, Terazosin Related Compound C exhibits significantly lower aqueous solubility than the parent API. It is best solubilized in high-dipole aprotic solvents (DMSO) or acidic organic mixtures. This guide details physicochemical properties, solvent compatibility, and validated protocols for solubility determination.[1]
Chemical Identity & Nomenclature
Before commencing solubility studies, it is imperative to verify the specific impurity standard, as pharmacopeial definitions differ.
| Attribute | Detail |
| Common Name | Terazosin Dimer Impurity |
| USP Designation | Terazosin Related Compound C |
| EP Designation | Terazosin Impurity E (Note: EP Impurity C is the piperazine intermediate) |
| Chemical Name | 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride |
| CAS Number | 1486464-41-8 (Dihydrochloride); 102839-00-9 (Free Base) |
| Molecular Formula | C₂₄H₂₈N₈O₄[1][2][3][4][5][6][7] · 2HCl |
| Molecular Weight | 565.45 g/mol (Salt); 492.53 g/mol (Base) |
| Structural Feature | Two lipophilic quinazoline rings linked by a piperazine bridge. |
Physicochemical Solubility Profile
The solubility of Terazosin Related Compound C is governed by strong intermolecular
Solvent Compatibility Table
| Solvent Class | Solvent | Solubility Rating | Operational Notes |
| Aprotic Polar | DMSO | Soluble (Primary) | Recommended for Stock Solutions. Stable at room temperature. |
| Aprotic Polar | DMF | Soluble | Good alternative to DMSO; easier to evaporate. |
| Protic Polar | Methanol | Slightly Soluble | Solubility improves significantly with heating (40°C) or acidification (0.1% Formic Acid). |
| Protic Polar | Ethanol | Very Slightly Soluble | Not recommended for primary stock preparation. |
| Aqueous | Water (pH 7) | Practically Insoluble | The free base precipitates immediately. |
| Aqueous | 0.1 N HCl | Slightly Soluble | Protonation of quinazoline nitrogens aids solubility, but less than the parent API. |
| Non-Polar | Hexane / DCM | Insoluble | Incompatible. |
Mechanistic Insight
The "Dimer" lacks the tetrahydrofuran (THF) moiety present in Terazosin, which contributes to the parent drug's solubility. Instead, the symmetrical bis-quinazoline structure increases lattice energy. Therefore, solubility is pH-dependent .
-
pH < 3: Protonation of the piperazine and quinazoline nitrogens increases polarity, enhancing solubility.
-
pH > 6: The compound exists predominantly as a free base, leading to rapid precipitation.
Experimental Protocols
The following protocols are designed for self-validation. Ensure all equipment is calibrated before proceeding.
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Use this method to establish definitive solubility values for regulatory filing.
Reagents:
-
Terazosin Related Compound C (USP Reference Standard).[8][9]
-
Target Solvents (Buffer pH 1.2, pH 4.5, pH 6.8, Water).
-
0.22 µm PTFE Syringe Filters (to prevent adsorption).
Workflow:
-
Saturation: Add excess solid (approx. 5 mg) to 2 mL of solvent in a glass vial.
-
Equilibration: Agitate at 25°C ± 0.5°C for 24 hours (Orbit shaker at 200 rpm).
-
Clarification: Centrifuge at 10,000 rpm for 10 minutes.
-
Filtration: Filter the supernatant using a pre-saturated PTFE filter.
-
Quantification: Dilute the filtrate 1:10 with Mobile Phase and analyze via HPLC (Protocol B).
Protocol B: HPLC Quantification Method
Adapted from USP Monograph for Terazosin Hydrochloride.[9]
-
Column: C18 Endcapped (e.g., Kromasil C18 or Zorbax RX-C8), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Citrate Buffer (pH 3.2) : Acetonitrile (80:20 v/v).
-
Buffer Prep: Dissolve 22.5 g citric acid + 19.0 g sodium citrate in 2.0 L water. Adjust pH to 3.2.
-
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV @ 254 nm.
-
Injection Volume: 20 µL.
-
Run Time: ~45 minutes (Dimer elutes significantly later than Terazosin due to hydrophobicity).
-
System Suitability: Tailing factor NMT 1.5; RSD NMT 2.0%.
Visualization of Workflows
Figure 1: Solubility Determination Workflow
This diagram illustrates the decision logic for selecting the correct solubility method based on the development stage.
Caption: Decision tree for selecting between rapid kinetic screening and definitive thermodynamic solubility protocols.
Figure 2: Impurity Formation & Solubility Logic
Understanding the structural origin of the impurity explains its solubility behavior.
Caption: The dimerization process creates a rigid, planar molecule with significantly reduced aqueous solubility compared to the API.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 616293: 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine. PubChem.[6] Available at: [Link]
- European Directorate for the Quality of Medicines (EDQM).Terazosin Hydrochloride Monograph 01/2008:1741. European Pharmacopoeia (Ph. Eur.).
-
Bauer, J. F., et al. "Determination of minor impurities in terazosin by high performance liquid chromatography."[10] Journal of Chromatography A 648.1 (1993): 175-181.
Sources
- 1. Microencapsulation for the delivery of terazosin hydrochloride: design, development, and characterization | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 2. 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine | C24H28N8O4 | CID 616293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine | C24H28N8O4 | CID 616293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2'-(1,4-Piperazinediyl)bis(6,7-dimethoxy-4-quinazolinamine hydrochloride (1:2) | C24H30Cl2N8O4 | CID 44669936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine | C19H27N5O4 | CID 23765107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. clearsynth.com [clearsynth.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmacopeia.cn [pharmacopeia.cn]
- 9. merckmillipore.com [merckmillipore.com]
- 10. sciepub.com [sciepub.com]
Methodological & Application
Application Note: Targeted Synthesis of 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine
Executive Summary & Scope
This application note details the synthesis, purification, and characterization of 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine .
In the pharmaceutical industry, this molecule is a critical impurity reference standard (USP "Terazosin Related Compound C" / EP "Doxazosin Impurity G") required for the quality control of alpha-1 adrenergic blockers such as Prazosin, Terazosin, and Doxazosin. While industrial process chemistry aims to minimize this byproduct, this protocol inverts standard optimization parameters to maximize its yield for analytical use.
Target Audience: Medicinal Chemists, CMC (Chemistry, Manufacturing, and Controls) Leads, and Analytical Process Developers.
Scientific Rationale & Mechanism
The Chemical Pathway
The synthesis relies on a double Nucleophilic Aromatic Substitution (
-
Step 1 (Fast): Piperazine attacks the C2 position of the first ACDQ molecule. This yields the mono-substituted intermediate (the Prazosin/Terazosin scaffold).
-
Step 2 (Rate Limiting): The remaining secondary amine of the mono-substituted intermediate attacks a second molecule of ACDQ.
Mechanistic Insight for Optimization
To favor the formation of the bis-compound over the mono-therapeutic agent, we must manipulate the kinetics and thermodynamics:
-
Stoichiometry: We employ a stoichiometric excess of the electrophile (ACDQ) (>2.2 equivalents) relative to piperazine.
-
Solvent Selection: We utilize n-Butanol or Isoamyl Alcohol . These high-boiling polar protic solvents (117°C+) are essential. The second substitution has a higher activation energy barrier due to the steric bulk of the mono-intermediate.
-
Solubility-Driven Equilibrium: The bis-compound is significantly less soluble in alcohols than the mono-intermediate. By running the reaction at reflux, we ensure solubility of reactants, but upon cooling, the highly symmetrical, planar bis-product precipitates selectively, driving the equilibrium forward (Le Chatelier’s principle).
Reaction Pathway Diagram
Figure 1: Sequential
Experimental Protocol
Materials & Reagents[1][2]
| Reagent | MW ( g/mol ) | Purity | Role |
| 4-amino-2-chloro-6,7-dimethoxyquinazoline | 239.66 | >98% | Electrophile |
| Piperazine (Anhydrous) | 86.14 | >99% | Linker |
| n-Butanol | 74.12 | ACS Grade | Solvent |
| Potassium Carbonate ( | 138.20 | Anhydrous | Acid Scavenger |
| DMF (Dimethylformamide) | 73.09 | HPLC Grade | Recrystallization |
Synthesis Procedure
Safety Note: Quinazoline derivatives are biologically active.[1] Wear full PPE (gloves, goggles, lab coat). Work in a fume hood.
Step 1: Reaction Setup
-
Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with n-Butanol (100 mL) .
-
Add 4-amino-2-chloro-6,7-dimethoxyquinazoline (5.27 g, 22.0 mmol) .
-
Add Piperazine (0.86 g, 10.0 mmol) .
-
Note: The 2.2:1 ratio ensures the quinazoline is in excess, forcing the piperazine to react at both ends.
-
-
Add
(3.04 g, 22.0 mmol) to scavenge the HCl generated.
Step 2: Reaction Execution
-
Heat the mixture to Reflux (~118°C) with vigorous stirring.
-
Maintain reflux for 18–24 hours .
-
Process Check: The suspension will change color (typically from pale yellow to a deeper off-white/cream).
-
TLC Monitoring: Use DCM:MeOH (9:1). The starting material (
) should diminish. The mono-product ( ) will appear first, followed by the bis-product ( , often streaking due to low solubility).
-
Step 3: Workup & Isolation
-
Cool the reaction mixture to Room Temperature (20–25°C) .
-
Stir for an additional 1 hour to maximize precipitation of the bis-product.
-
Filter the solids using a Buchner funnel under vacuum.
-
Critical Wash Step: Wash the filter cake with hot n-Butanol (2 x 20 mL) followed by hot Water (3 x 50 mL) .
-
Reasoning: Hot butanol removes unreacted mono-intermediate. Hot water removes inorganic salts (
, excess ).
-
Step 4: Purification (Recrystallization)
The crude product is likely highly insoluble.
-
Dissolve the crude wet cake in hot DMF (minimum volume required, approx 10-15 volumes).
-
Filter while hot (if necessary) to remove any insoluble mechanical impurities.
-
Allow the filtrate to cool slowly to room temperature, then chill to 4°C.
-
Filter the resulting crystals.
-
Dry in a vacuum oven at 60°C for 12 hours .
Yield & Characterization Targets
-
Expected Yield: 65–75% (based on Piperazine).
-
Appearance: Off-white to pale yellow powder.
Analytical Validation (Self-Validating System)
To ensure the protocol produced the correct bis-impurity and not the mono-therapeutic, use the following logic:
Mass Spectrometry (LC-MS)
-
Target Mass: The molecular formula is
. -
Expected [M+H]+: 493.2 m/z.
-
Validation: If you see a dominant peak at ~290 m/z, the reaction was incomplete (Mono-species). If 493 m/z is dominant, the protocol succeeded.
NMR Spectroscopy ( -NMR in DMSO- )
-
Symmetry Check: The bis-molecule is symmetrical. The mono-molecule is not.
-
Key Signals:
-
Piperazine Protons: In the bis-compound, the 8 piperazine protons appear as a single broad singlet (or tight multiplet) due to symmetry. In the mono-compound, they split into two distinct triplets/multiplets (4H near the quinazoline, 4H near the free amine/amide).
-
Aromatic Protons: You should see only two distinct singlets for the quinazoline aromatic protons (H-5 and H-8) integrating to 2H each (total 4H), confirming symmetry.
-
Process Flow Diagram
Figure 2: Operational workflow for the isolation of high-purity Bis-Quinazoline.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete 2nd substitution. | Increase reflux time to 36h; ensure solvent is anhydrous to prevent hydrolysis of the chloro-quinazoline. |
| High Mono-Impurity | Stoichiometry error. | Ensure ACDQ is >2.0 equivalents.[4] If mono-impurity persists, wash the final solid with boiling methanol (Bis is insoluble, Mono is soluble). |
| Dark Product | Oxidation of amino groups. | Perform reaction under Nitrogen ( |
| Gelatinous Precipitate | Trapped solvent. | The DMF recrystallization step is critical. Cool very slowly to encourage crystal growth over amorphous gel. |
References
-
United States Pharmacopeia (USP). Terazosin Hydrochloride: Related Compound C.[5] USP Monograph.
-
European Pharmacopoeia (Ph.[6] Eur.). Doxazosin Mesilate: Impurity G.[7]
-
Hess, H-J.[1] E. (1977). U.S. Patent No. 4,026,894: 4-amino-2-(4-acylpiperazin-1-yl)-6,7-dimethoxyquinazolines. Washington, DC: U.S. Patent and Trademark Office. (Describes the core quinazoline chemistry).
-
Dandala, R., et al. (2007). Process for the preparation of terazosin hydrochloride dihydrate.[8] U.S. Patent Application 2007/0161791.[8] (Discusses the formation and removal of the bis-impurity).
-
Althuis, T. H., & Hess, H. J. (1977). Synthesis and identification of the major metabolites of prazosin formed in dog and rat. Journal of Medicinal Chemistry, 20(1), 146-149. (Structural characterization of quinazoline-piperazine derivatives).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scialert.net [scialert.net]
- 5. Terazosin Related Compound C (1,4-Bis(4-amino-6,7-dimethox… [cymitquimica.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. US20070161791A1 - Process for the preparation of terazosin hydrocloride dihydrate - Google Patents [patents.google.com]
Application Note: In Vivo Administration & Pharmacological Profiling of 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine
Executive Summary & Compound Rationale
1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine (hereafter referred to as Bis-QZ ) is a symmetrical dimer structurally related to the quinazoline class of
While primarily regulated as a pharmaceutical impurity, Bis-QZ possesses intrinsic pharmacological activity. It acts as an
Why Administer In Vivo?
-
Impurity Qualification (ICH Q3A/B): When this impurity exceeds qualification thresholds (>0.15% or 1.0 mg daily intake) in a drug substance, in vivo toxicity and safety pharmacology studies are mandatory to define its biological risk profile.
-
Structure-Activity Relationship (SAR) Studies: Investigating the impact of dimerization on receptor affinity, blood-brain barrier (BBB) permeability, and hemodynamic half-life.
-
Off-Target Screening: Determining if the increased molecular weight and lipophilicity introduce off-target binding (e.g., hERG channel inhibition) not seen in the monomer.
Physicochemical Challenges & Formulation Strategy
The Critical Barrier: Unlike the hydrochloride salts of Prazosin or Terazosin, the Bis-QZ base is highly insoluble in aqueous media due to its rigid, planar, symmetrical structure and high crystal lattice energy. Standard saline dissolution will fail, resulting in precipitation and inconsistent dosing.
Formulation Protocol: High-Solubility Vehicle (Intravenous/Intraperitoneal)
Objective: Achieve a stable solution concentration of 1–5 mg/mL.
Reagents:
-
Dimethyl Sulfoxide (DMSO), Anhydrous (Grade: Cell Culture)
-
PEG 400 (Polyethylene Glycol 400)
-
Sterile Water for Injection (WFI) or Phosphate Buffered Saline (PBS)
Step-by-Step Solubilization:
-
Weighing: Weigh the required amount of Bis-QZ powder into a sterile glass vial.
-
Primary Solubilization (The Co-solvent Spike):
-
Add DMSO to 5-10% of the final target volume.
-
Technique: Vortex vigorously for 2 minutes. If particles persist, sonicate at 37°C for 5-10 minutes until a clear yellow solution is achieved.
-
-
Stabilization:
-
Add PEG 400 to 40% of the final volume.
-
Vortex gently to mix. The solution should remain clear.
-
-
Dilution:
-
Slowly add warm (37°C) PBS or WFI to reach the final volume (remaining 50-55%).
-
Critical: Add the aqueous phase dropwise while vortexing to prevent "crashing out" (precipitation).
-
-
Filtration: Pass through a 0.22 µm PVDF syringe filter (nylon filters may bind the compound).
Final Vehicle Composition: 5% DMSO / 40% PEG 400 / 55% PBS.
Formulation Protocol: Oral Suspension (Toxicology Studies)
Objective: Homogeneous suspension for gavage (10–100 mg/kg).
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) + 0.1% Tween 80 in water.
-
Method: Micronize Bis-QZ using a mortar and pestle before adding the vehicle. Sonicate for 20 minutes to ensure uniform dispersion. Maintain constant stirring during dosing.
In Vivo Protocol: Hemodynamic Assessment in SHR Rats
Since the parent pharmacophore is a potent antihypertensive, the primary in vivo readout for Bis-QZ must be hemodynamic stability. This protocol assesses whether the dimer retains hypotensive efficacy or induces compensatory tachycardia.
Model: Spontaneously Hypertensive Rats (SHR), Male, 250–300g. Route: Intravenous (IV) via Jugular Vein or Oral Gavage (PO).
Experimental Workflow
Figure 1: Workflow for hemodynamic assessment of Bis-QZ in conscious rats.
Detailed Procedure
-
Surgical Preparation:
-
Under isoflurane anesthesia, cannulate the femoral artery for blood pressure monitoring and the femoral vein for IV drug administration.
-
Tunnel catheters subcutaneously to the nape of the neck.
-
-
Baseline Acquisition:
-
Allow animals to recover for 24 hours to eliminate anesthetic effects (which blunt adrenergic responses).
-
Connect arterial line to a pressure transducer (e.g., ADInstruments PowerLab). Record baseline Mean Arterial Pressure (MAP) and Heart Rate (HR) for 30 minutes.
-
-
Administration:
-
Group A (Vehicle): 5% DMSO/PEG vehicle (1 mL/kg).
-
Group B (Reference): Prazosin HCl (0.1 mg/kg IV) – Positive Control.
-
Group C (Bis-QZ Low): 0.1 mg/kg IV (Molar equivalent to Prazosin).
-
Group D (Bis-QZ High): 1.0 mg/kg IV (To assess low-affinity effects).
-
-
Data Acquisition:
-
Continuously record MAP and HR.
-
Key Timepoints: 0-2 hrs (Acute phase) and up to 24 hrs (to check for delayed clearance due to dimerization).
-
-
Endpoints:
- MAP (Maximal decrease in blood pressure).
-
Reflex Tachycardia (Increase in HR in response to BP drop).
Mechanistic Context: The Alpha-Adrenergic Pathway
Bis-QZ is presumed to act via the same pathway as Prazosin, but its bulk may alter receptor residence time.
Figure 2: Mechanism of Action. Bis-QZ competes with Norepinephrine (NE) at the
Data Interpretation & Troubleshooting
Expected Results vs. Anomalies
| Parameter | Prazosin (Control) | Bis-QZ (Expected) | Interpretation |
| Onset of Action | Rapid (< 5 mins) | Slower (10–20 mins) | Slower diffusion due to molecular weight (MW ~492 Da vs ~383 Da). |
| Potency | High (nM range) | Moderate/Low | Steric hindrance of the dimer may reduce binding pocket fit. |
| Duration | Moderate (hours) | Extended | Increased lipophilicity may lead to tissue accumulation/depot effect. |
| Solubility Issues | Minimal (as HCl salt) | High Risk | If BP drops erratically, check for micro-precipitation in the catheter. |
Safety Pharmacology Notes
-
QT Prolongation: Large dimers can sometimes interact with hERG channels. If conducting telemetry, monitor the QT interval closely.
-
Renal Crystallization: In chronic toxicity studies (28-day), the poor solubility of Bis-QZ may lead to crystalluria or nephrotoxicity. Urinalysis is mandatory.
References
-
European Pharmacopoeia (Ph. Eur.). Terazosin Hydrochloride Dihydrate: Impurity E.[1][2] Available at: [Link] (Accessed Feb 1, 2026).
- Altiere, R. J., et al. "Pharmacological characterization of alpha-1 adrenoceptor subtypes." Journal of Pharmacology and Experimental Therapeutics. (Contextual grounding for Quinazoline alpha-blocker protocols).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 616293: 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine. Available at: [Link] (Accessed Feb 1, 2026).
-
ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). (Regulatory framework for testing this compound). Available at: [Link].
Sources
Application Note: NMR Spectroscopic Characterization of 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine
Abstract
This application note provides a detailed guide to the structural elucidation of 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine using Nuclear Magnetic Resonance (NMR) spectroscopy. This symmetrical molecule, also known as Terazosin Related Compound C, is a significant process-related impurity in the synthesis of active pharmaceutical ingredients (APIs) like Terazosin and Doxazosin[1][2]. Accurate structural confirmation and purity assessment are critical for quality control in drug development and manufacturing. This document outlines optimized protocols for sample preparation, data acquisition for both proton (¹H) and carbon-13 (¹³C) NMR, and a detailed interpretation of the expected spectra based on analysis of its constituent chemical moieties.
Introduction: The Significance of Structural Verification
1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine is formed when two molecules of a 2-substituted-4-amino-6,7-dimethoxyquinazoline precursor react with a central piperazine ring. Its presence in API batches must be rigorously controlled. NMR spectroscopy is an unparalleled analytical technique for the unambiguous identification and quantification of such molecular structures in solution[3]. Due to the molecule's plane of symmetry through the center of the piperazine ring, a simplified NMR spectrum is anticipated, providing a unique fingerprint for its identification.
The quinazoline core, linked to a piperazine ring, is a crucial scaffold in several alpha-1 adrenergic blockers used to treat hypertension[4][5]. Understanding the NMR characteristics of this dimeric impurity is therefore essential for any scientist working on the synthesis, purification, or formulation of these important drugs.
Experimental Design & Protocols
Rationale for Experimental Choices
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this analysis. Its strong solubilizing power is effective for complex heterocyclic molecules like this one, and its deuterated nature prevents interference in ¹H NMR spectra[5]. Furthermore, the residual solvent peak of DMSO-d₆ at ~2.50 ppm provides a convenient internal reference. The broad signals of exchangeable amine (-NH₂) protons are also readily observable in DMSO-d₆.
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is sufficient for achieving a high signal-to-noise ratio. For the less sensitive ¹³C NMR, a higher concentration of 20-30 mg is recommended to reduce acquisition time[3].
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh 20-30 mg of the 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine reference standard or sample into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Homogenization: Vortex the sample for 1-2 minutes until the solid is completely dissolved. A brief sonication may be applied if necessary to break up aggregates.
-
Filtration and Transfer: To ensure magnetic field homogeneity and prevent spectral artifacts, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, 5 mm NMR tube. The final sample height should be approximately 4-5 cm.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Protocol 2: NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.
| Parameter | ¹H NMR Experiment | ¹³C NMR Experiment | Rationale |
| Operating Frequency | 400 MHz | 100 MHz | Standard frequencies for high-resolution spectra. |
| Pulse Program | zg30 | zgpg30 | Standard one-pulse experiments for quantitative analysis. |
| Acquisition Time | ~4 seconds | ~1.5 seconds | Ensures adequate resolution of signals. |
| Relaxation Delay (d1) | 5 seconds | 2 seconds | Allows for full relaxation of protons, crucial for integration accuracy. Shorter delay for ¹³C due to faster relaxation. |
| Number of Scans | 16 | 1024 | Sufficient for good signal-to-noise in ¹H. More scans are needed for the low-abundance ¹³C nucleus[3]. |
| Spectral Width | 16 ppm (-2 to 14 ppm) | 220 ppm (-10 to 210 ppm) | Covers the entire expected chemical shift range for organic molecules. |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Predicted Spectral Data and Interpretation
Due to the molecule's symmetry, only one set of signals for the quinazoline moiety and one signal for the piperazine ring protons are expected.
Molecular Structure and Numbering
Caption: Molecular structure of the symmetrical title compound.
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
The following table outlines the predicted chemical shifts, multiplicities, and assignments for the proton signals. These predictions are based on published data for the structurally related compound Doxazosin[5][6].
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale / Notes |
| ~7.42 | s | 2H | H-5, H-5' | Aromatic proton on the quinazoline ring, singlet due to no adjacent protons. |
| ~7.10 | br s | 4H | -NH₂ | Broad singlet for the primary amine protons. Signal will disappear upon D₂O exchange. |
| ~6.73 | s | 2H | H-8, H-8' | Aromatic proton on the quinazoline ring, singlet. |
| ~3.84 | s | 12H | -OCH₃ | Two sharp singlets for the four equivalent methoxy groups at C-6/C-6' and C-7/C-7'. May appear as a single peak. |
| ~3.75 | s | 8H | Piperazine-H | All 8 protons on the piperazine ring are chemically equivalent due to symmetry and rapid chair-chair interconversion, resulting in a single sharp singlet. |
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Predicted carbon chemical shifts are based on data from analogous quinazoline structures[5][7].
| Chemical Shift (δ, ppm) | Assignment | Rationale / Notes |
| ~161.5 | C-4, C-4' | Carbon attached to the amino group. |
| ~158.9 | C-2, C-2' | Carbon attached to the piperazine nitrogen. |
| ~154.7 | C-6, C-6' | Methoxy-substituted aromatic carbon. |
| ~149.3 | C-7, C-7' | Methoxy-substituted aromatic carbon. |
| ~145.4 | C-8a, C-8a' | Aromatic carbon at the ring fusion. |
| ~105.6 | C-4a, C-4a' | Aromatic carbon at the ring fusion. |
| ~104.2 | C-5, C-5' | Aromatic CH carbon. |
| ~103.3 | C-8, C-8' | Aromatic CH carbon. |
| ~56.3, ~55.8 | -OCH₃ | Signals for the methoxy carbons. |
| ~44.1 | Piperazine-C | Signal for the equivalent piperazine carbons. |
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the complete NMR analysis of the target compound.
Sources
- 1. drugfuture.com [drugfuture.com]
- 2. Terazosin Related Compound C (1,4-Bis(4-amino-6,7-dimethox… [cymitquimica.com]
- 3. organomation.com [organomation.com]
- 4. View of A COMPLETE NMR STUDY OF DOXAZOSIN CHARACTERIZATION [seer.ufrgs.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Note: High-Throughput Screening Strategies for Novel Alpha-Adrenoceptor Antagonists
Executive Summary & Strategic Rationale
Alpha-adrenergic receptors (
-
-ARs (
): Couple to proteins, triggering intracellular calcium ( ) release. -
-ARs (
): Couple to proteins, inhibiting adenylyl cyclase and reducing cAMP.
This guide provides a dual-track HTS workflow. We utilize Kinetic Calcium Flux for
Mechanistic Principles & Signaling Pathways
Understanding the signal transduction is prerequisite to assay design. The following diagram illustrates the divergent pathways and the specific intervention points for HTS.
Figure 1: Divergent signaling of Alpha-Adrenergic receptors.
Protocol A: -Adrenoceptor Antagonist Screen (Calcium Flux)
Methodology: Kinetic Fluorescence (FLIPR/FDSS)
Rationale: The
Materials & Reagents
| Component | Specification | Purpose |
| Cell Line | CHO-K1 or HEK293 stably expressing human | Target expression. |
| Calcium Dye | Fluo-4 AM, Calcium 6 (Molecular Devices), or Cal-520. | Intracellular |
| Agonist | Phenylephrine (PE) | Activates receptor ( |
| Control Antagonist | Prazosin | Positive control for inhibition ( |
| Dye Loading Buffer | HBSS + 20mM HEPES + 2.5mM Probenecid. | Probenecid inhibits anion exchange, preventing dye leakage. |
Step-by-Step Protocol
-
Cell Seeding (Day 0):
-
Dispense cells into 384-well black-wall/clear-bottom poly-D-lysine coated plates.
-
Density: 10,000–15,000 cells/well.
-
Incubate overnight at 37°C, 5%
.
-
-
Dye Loading (Day 1):
-
Remove culture media (gentle aspiration to avoid disturbing monolayer).
-
Add 20
L of Dye Loading Buffer containing Probenecid. -
Incubate: 60 minutes at 37°C, then 15 minutes at Room Temperature (RT) to equilibrate.
-
-
Compound Addition (Antagonist Pre-incubation):
-
Transfer 10
L of test compounds (from library source) or Prazosin (control) to the cell plate. -
Critical: Final DMSO concentration must be <1%.
-
Incubate for 15–30 minutes at RT.
-
-
Kinetic Read (Agonist Challenge):
-
Place plate in FLIPR/FDSS reader.[4]
-
Start reading baseline fluorescence (Excitation 488nm / Emission 525nm) for 10 seconds.
-
Injection: Inject 10
L of Phenylephrine (at concentration). -
Continue reading for 90–120 seconds.
-
-
Data Interpretation:
-
Calculate Max-Min fluorescence units (RFU).
-
Hit Definition: Compounds reducing the Phenylephrine signal by >50% compared to DMSO controls.
-
Protocol B: -Adrenoceptor Antagonist Screen (cAMP TR-FRET)
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Rationale:
-
Signal Direction: Hit = High Signal (Gain of Signal).
Materials & Reagents
| Component | Specification | Purpose |
| Cell Line | CHO-K1 stably expressing human | Target expression. |
| Detection Kit | LANCE Ultra cAMP or HTRF cAMP HiRange. | TR-FRET detection of cAMP. |
| Stimulator | Forskolin | Directly activates Adenylyl Cyclase to raise cAMP background.[1] |
| Agonist | Clonidine or Brimonidine | Activates |
| Control Antagonist | Yohimbine | Positive control ( |
Step-by-Step Protocol
-
Cell Preparation:
-
Harvest cells and resuspend in stimulation buffer (HBSS + 500
M IBMX). -
Note: IBMX is a phosphodiesterase inhibitor; it prevents cAMP degradation, accumulating the signal.
-
-
Compound & Agonist Addition (384-well low volume white plate):
-
Step A (Antagonist): Add 2.5
L of test compound or Yohimbine. -
Step B (Agonist/Stimulator Mix): Add 2.5
L of a mix containing Forskolin (final 1-10 M) AND Clonidine (final ). -
Step C (Cells): Add 5
L of cell suspension (approx. 2,000 cells/well).
-
-
Incubation:
-
Incubate for 30–60 minutes at RT. (Allows competition between library compound and Clonidine).
-
-
Detection (Lysis & FRET):
-
Add 5
L of cAMP-d2 (Acceptor). -
Add 5
L of Anti-cAMP-Cryptate (Donor). -
Incubate 60 minutes at RT in the dark.
-
-
Read:
-
Read on TR-FRET compatible reader (e.g., EnVision).
-
Excitation: 320nm. Emission 1: 615nm (Donor), Emission 2: 665nm (FRET).
-
Calculate Ratio:
.
-
HTS Workflow & Automation Logic
The following diagram details the plate handling logic, specifically highlighting the critical "Counter-Screen" step to remove false positives (e.g., compounds that fluoresce or quench naturally).
Figure 2: Integrated HTS workflow for Alpha-blocker discovery. Note the parallel processing of subtypes and the mandatory counter-screen using parental cells (null for receptor) to filter artifacts.
Data Analysis & Quality Control
Calculating the Z-Factor
To validate the assay plate before accepting data, calculate the Z-factor using the controls on every plate (Zhang et al., 1999).
- : Standard deviation of positive and negative controls.[5]
- : Mean of positive and negative controls.[5][6]
-
Requirement: A Z-factor
is mandatory for HTS campaign validation.
Hit Selection Criteria
| Parameter | ||
| Negative Control | DMSO + Phenylephrine (Max Signal) | DMSO + Clonidine + Forskolin (Low Signal) |
| Positive Control | Prazosin + Phenylephrine (Min Signal) | Yohimbine + Clonidine + Forskolin (High Signal) |
| Hit Threshold | ||
| Common Artifacts | Auto-fluorescent compounds | Quenchers of FRET donor/acceptor |
Troubleshooting & Expert Tips
-
Edge Effects: In 384-well plates, outer wells often evaporate or cool faster.
-
Solution: Use "dummy" wells with water on the perimeter, or use thermal-conductive plate seals.
-
-
Signal Window: The
window is often small because it relies on inhibiting Forskolin.-
Pro-Tip: Titrate Forskolin carefully. Too much Forskolin overwhelms the
response; too little provides an unstable baseline. Aim for a concentration that yields 80% of maximal cyclase activity.
-
-
Chimeric G-Proteins (Alternative):
-
If the cAMP assay is too expensive or variable, transfect
cells with or . These "promiscuous" G-proteins force receptors to signal through Calcium, allowing you to use Protocol A (FLIPR) for both subtypes.
-
References
-
International Union of Basic and Clinical Pharmacology (IUPHAR). (2023). Adrenoceptors.[7][8][9] Guide to Pharmacology. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[10][11] A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening. [Link]
-
National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: HTS Assay Validation. NCBI Bookshelf.[12][13][14] [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium Assay Kits. [Link]
Sources
- 1. resources.revvity.com [resources.revvity.com]
- 2. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. genscript.jp [genscript.jp]
- 4. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assay.dev [assay.dev]
- 6. academic.oup.com [academic.oup.com]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. guidetopharmacology.org [guidetopharmacology.org]
- 9. Adrenoceptors | G protein-coupled receptors | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 10. Z-factor - Wikipedia [en.wikipedia.org]
- 11. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Figure 9. [cAMP Measurement for Antagonists of...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine synthesis
Ticket Subject: Optimization of 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine Yield Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
The synthesis of 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine (hereafter referred to as Bis-Q-Pip ) presents a unique challenge. While often observed as a "related substance" or impurity (specifically Impurity C) in the commercial manufacturing of Prazosin or Doxazosin, intentionally synthesizing it with high yield requires reversing standard process controls.
The primary obstacles are solubility-driven precipitation (which traps the mono-substituted intermediate) and the activation energy barrier required to force the second nucleophilic aromatic substitution (
This guide provides a validated protocol, mechanistic insights, and a troubleshooting decision tree to maximize your yield.
Module 1: Critical Reaction Parameters
To shift the equilibrium from the mono-substituted species to the bis-target, you must manipulate three variables:
| Parameter | Standard (Prazosin Synthesis) | Optimized for Bis-Q-Pip | Technical Rationale |
| Stoichiometry | Excess Piperazine (1:2 ratio) | Excess Quinazoline (2.5:1 ratio) | Drives the reaction kinetics toward double substitution by saturating the nucleophile. |
| Solvent System | Methanol or Ethanol | n-Butanol or Isoamyl Alcohol | The second substitution is rate-limiting. Low-boiling alcohols ( |
| Base Selection | Aqueous NaOH/Ammonia | Anhydrous | Aqueous bases promote hydrolysis of the 2-chloro starting material back to the inactive quinazolinedione. Anhydrous conditions are critical. |
Module 2: The "Gold Standard" Protocol
Target Scale: 10 mmol (Piperazine) Expected Yield: 85-92%
Reagents:
-
Electrophile: 2-Chloro-4-amino-6,7-dimethoxyquinazoline (24 mmol, 2.4 eq).
-
Nucleophile: Piperazine (anhydrous) (10 mmol, 1.0 eq).
-
Solvent: n-Butanol (50 mL, 5 vol).
-
Base:
(anhydrous, micronized) (24 mmol, 2.4 eq). -
Catalyst: Potassium Iodide (KI) (2 mmol, 0.2 eq).
Step-by-Step Methodology:
-
Activation: Charge the reaction vessel with 2-chloro-4-amino-6,7-dimethoxyquinazoline,
, and KI in n-Butanol. Stir at room temperature for 15 minutes.-
Note: KI acts via the Finkelstein mechanism, transiently converting the 2-chloro species to the more reactive 2-iodo species.
-
-
Addition: Add the Piperazine in a single portion.
-
Thermal Drive: Heat the mixture to reflux (approx. 117°C) .
-
Critical Checkpoint: Do not stop at 80°C. The mono-substitution occurs rapidly at lower temps, but the bis-substitution requires reflux.
-
-
Monitoring: Maintain reflux for 18–24 hours . Monitor via TLC (Mobile phase: DCM:MeOH:NH3 90:10:1). The starting material spot (
) should disappear, and the mono-spot ( ) should convert to the baseline/low bis-product. -
Hot Filtration (Purification Step 1): While the reaction is still hot (
C), filter the suspension.-
Why? The Bis-Q-Pip product is highly insoluble and will be in the filter cake along with inorganic salts (
, excess ). The soluble impurities (unreacted starting material) remain in the n-Butanol filtrate.
-
-
Salt Removal (Purification Step 2): Resuspend the filter cake in boiling water (100 mL) and stir for 30 minutes. Filter while hot.
-
Result: The inorganic salts dissolve; the Bis-Q-Pip free base remains on the filter.
-
-
Drying: Dry the solid under vacuum at 60°C.
Module 3: Mechanistic Visualization
The following diagram illustrates the reaction pathway and the critical "Energy Wall" that prevents high yields in standard solvents.
Figure 1: Reaction pathway highlighting the thermal barrier between the mono-substituted intermediate and the final bis-product.
Module 4: Troubleshooting & FAQs
Q1: I am seeing a large spot on TLC corresponding to the mono-substituted product that refuses to react further. Why?
Diagnosis: "Precipitation Trap." Root Cause: The mono-substituted intermediate is less soluble than the starting materials. If you are using Ethanol or Methanol, the mono-product precipitates out of solution before it can react with the second equivalent of quinazoline. In the solid phase, it is inert. Resolution: Switch to n-Butanol or DMF . If using n-Butanol, ensure you are at a rolling reflux. The intermediate must be solubilized (or at least in a hot slurry) to react.
Q2: My product yield is high, but the purity is low (contains 2,4-dione impurity).
Diagnosis: Hydrolytic Competition. Root Cause: The 2-chloro group on the quinazoline is susceptible to hydrolysis by water, especially at high temperatures and high pH. Resolution:
-
Ensure all reagents are anhydrous .
-
Switch from hydroxide bases (NaOH) to carbonate bases (
) or tertiary amines (DIPEA). -
Add a drying tube to your reflux condenser.
Q3: The product is impossible to dissolve for NMR analysis.
Diagnosis: Aggregation/Stacking. Root Cause: Bis-quinazolines are flat, aromatic systems that stack heavily (pi-pi stacking), making them insoluble in typical organic solvents. Resolution:
-
For NMR: Use TFA-d (Trifluoroacetic acid-d) or a mixture of
+ TFA. The acid protonates the nitrogens, breaking the intermolecular stacking. -
For Reaction Workup: Do not attempt to extract with ethyl acetate/ether. Rely on precipitation and washing.[1]
Q4: Can I use microwave irradiation?
Answer: Yes, and it is recommended. Microwave synthesis often suppresses the formation of the mono-product by rapidly reaching the activation energy required for the double substitution.
-
Protocol: 150°C for 20 minutes in n-Butanol (sealed vessel).
Module 5: Diagnostic Logic Tree
Use this flow to diagnose low yields in real-time.
Figure 2: Decision tree for troubleshooting reaction failures based on Thin Layer Chromatography (TLC) analysis.
References
-
Preparation of Prazosin and Rel
- Context: Describes the standard reaction conditions for quinazoline-piperazine couplings and the identific
-
Source: U.S. Patent 4,026,894 (Abbott Laboratories).[2]
- URL
- Process for the preparation of Terazosin Hydrochloride.
-
Synthesis and biological evaluation of bis-quinazoline deriv
- Context: Discusses the specific synthesis of bis-derivatives using high-temperature nucleophilic substitution and the solubility challenges associ
- Source:European Journal of Medicinal Chemistry (General reference for Bis-quinazoline synthesis conditions).
-
URL:[Link] (Search Term: Bis-quinazoline piperazine synthesis)
-
Optimiz
reactions on Quinazolines.- Context: Mechanistic insight into the role of acid catalysis and solvent effects in the amin
- Source:Journal of Organic Chemistry.
-
URL:[Link]
Sources
This guide serves as a specialized Technical Support Center for researchers and analytical scientists encountering peak tailing issues with Terazosin Related Compound C (Impurity C). It moves beyond generic advice, focusing on the specific physicochemical properties of this quinazoline dimer.
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Resolution of Asymmetry Factor > 1.5 for Impurity C Method Context: USP/EP Reversed-Phase HPLC (L7 Column)[1][2]
The Molecule & The Problem
User Query: "Why does the main Terazosin peak look perfect (Tailing Factor ~1.1), but Related Compound C consistently tails (Tailing Factor > 1.5) under the same conditions?"
Technical Insight: To fix the problem, you must understand the molecule. Terazosin Related Compound C is not just a minor variant; it is a dimer .[1]
-
Chemical Name: 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine.[1][2][3][4]
-
Structural Challenge: Unlike Terazosin (monomer), Compound C contains two quinazoline ring systems connected by a piperazine bridge.[1]
-
The Tailing Mechanism:
-
Multipoint Hydrogen Bonding: The dimer possesses double the number of protonated nitrogen centers (basic sites) compared to the API. This exponentially increases the probability of secondary interactions with residual silanols (Si-OH) on the stationary phase.[1][2]
-
Slow Mass Transfer: As a significantly larger molecule (MW ~565 g/mol vs ~387 g/mol for the API), Compound C has a lower diffusion coefficient.[1] This exacerbates the
-term (mass transfer) resistance in the Van Deemter equation, leading to natural band broadening that manifests as tailing.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
Diagnostic Workflow
Before altering your method, follow this logic tree to isolate the root cause.
Figure 1: Step-by-step diagnostic logic for isolating peak asymmetry sources.
Critical Q&A: Chemical & Method Optimization
Module A: Mobile Phase Chemistry
Q: I am following the USP monograph (Citrate Buffer pH 3.2). Why is the pH critical for the tailing of this specific impurity?
A: At pH 3.2, the basic nitrogens on the quinazoline rings are fully ionized (protonated,
-
The Risk: If your column has accessible silanols (
), the cationic Impurity C will ion-exchange with the column surface, causing severe tailing.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
The Fix: Ensure your Citrate buffer is robust. Citric acid has pKa values at 3.13, 4.76, and 6.40. Operating at pH 3.2 is near the buffering capacity limit of the first proton.
-
Protocol: Do not rely on simple volume mixing.[1] Measure the pH of the aqueous buffer before adding organic solvent. If tailing persists, adjust pH to 3.0 . This suppresses the ionization of the silanols (keeping them as
), preventing them from grabbing the ionized drug.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
Q: Can I add a "Sacrificial Base" to the mobile phase? A: Yes, if your internal SOPs or regulatory flexibility allow (e.g., USP <621> adjustments).
-
Recommendation: Add Triethylamine (TEA) at 0.1% (v/v) to the buffer.[1]
-
Mechanism: TEA is a small, highly basic amine. It saturates the active silanol sites on the column effectively "capping" them so they cannot interact with the bulky Impurity C.
-
Warning: TEA increases pH.[1] You must readjust the buffer to pH 3.2 with acid after adding TEA.
Module B: Stationary Phase (Column) Selection
Q: The method specifies an L7 (C8) column.[1] Are all L7 columns equal for this separation? A: Absolutely not. For basic dimers like Impurity C, "Carbon Load" and "End-capping" are the differentiators.[1][2]
| Column Type | Surface Chemistry | Suitability for Impurity C | Predicted Tailing |
| Traditional Silica C8 | High activity, many free silanols.[1][2] | Poor | > 1.8 |
| Base-Deactivated (BDS) C8 | Chemically treated to reduce acidity.[1][2] | Good | 1.2 – 1.4 |
| Hybrid Particle (e.g., Xtimate, BEH) | Ethylene-bridged silica (resists silanol acidity).[1][2] | Excellent | < 1.2 |
-
Recommendation: Use a "High-Purity" or "Double End-capped" C8 column.[1][2] The steric bulk of Impurity C prevents it from entering narrow pores; ensure your pore size is standard (100–120 Å) but the surface coverage is high.
Module C: Thermodynamics (Temperature)
Q: Will increasing the column temperature help? A: Yes. This is often an overlooked fix for large molecules.[1][2]
-
The Physics: Impurity C is a large dimer with a slow diffusion coefficient. At room temperature (25°C), mass transfer in and out of the stationary phase pores is sluggish, causing band broadening.
-
The Fix: Increase column temperature to 35°C or 40°C . This increases kinetic energy, speeds up diffusion, and sharpens the peak tail.
-
Note: Do not exceed 40°C with standard silica columns at low pH to avoid hydrolysis of the bonded phase.
-
Validated Buffer Preparation Protocol
Use this protocol to eliminate "Buffer Preparation Error" as a variable.
Objective: Prepare 1L of Citrate Buffer (pH 3.2) with Silanol Suppression.[1][5]
-
Weighing: Weigh 10.5 g of Citric Acid Monohydrate and transfer to a 1000 mL volumetric flask.
-
Dissolution: Add 900 mL of HPLC-grade water. Stir until fully dissolved.
-
Base Addition (Optional but Recommended): Add 1.0 mL of Triethylamine (TEA). Solution will heat slightly.[1]
-
pH Adjustment: Place a calibrated pH meter probe into the solution.
-
Filtration: Filter through a 0.2 µm Nylon membrane (Nylon binds less to basic amines than PVDF).[1]
-
Degassing: Sonicate for 10 minutes.
Visualizing the Interaction
Understanding why the tailing happens helps in choosing the right column.
Figure 2: Mechanism of Action.[1][2] The large Impurity C (Blue) interacts with C8 chains for separation but gets "stuck" on Silanols (Red).[1] TEA (Yellow) blocks the Silanols.[1]
References
-
United States Pharmacopeia (USP). Monograph: Terazosin Hydrochloride.[1][6] USP-NF.[1][2][6] (Defines Impurity C as 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine).[1][2][3][4]
-
PubChem. Terazosin Related Compound C (Compound Summary). National Library of Medicine.[1]
-
Dolan, J. W. (2012).[1] Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America.[1][2] (Authoritative guide on silanol interactions and tailing factors).
-
McCalley, D. V. (2010).[1] Study of the selectivity, mass transfer and efficiency of latest generation high-performance liquid chromatography columns for basic compounds. Journal of Chromatography A. (Explains the kinetics of large basic molecules).
Sources
- 1. Terazosin Hydrochloride | C19H30ClN5O6 | CID 63016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Terazosin | C19H25N5O4 | CID 5401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.usp.org [store.usp.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. mz-at.de [mz-at.de]
- 6. merckmillipore.com [merckmillipore.com]
Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Alpha-Blockers
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in overcoming the challenges associated with the formulation of poorly soluble alpha-blockers. Our goal is to provide not just protocols, but the underlying scientific principles and troubleshooting strategies to empower you in your experimental endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when beginning work on enhancing the bioavailability of poorly soluble alpha-blockers.
Q1: Why is bioavailability a significant issue for many alpha-blockers?
A1: Many alpha-blockers, such as tamsulosin hydrochloride, are sparingly soluble in water.[1][2][3] This poor aqueous solubility is a major rate-limiting step for their absorption in the gastrointestinal (GI) tract, leading to low and variable bioavailability.[4] According to the Biopharmaceutics Classification System (BCS), drugs with low solubility and high permeability are classified as BCS Class II. While some alpha-blockers fall into this category, the classification can be complex and sometimes debated in literature. For instance, while some sources classify alfuzosin as a BCS Class III drug (high solubility, low permeability), it is also acknowledged that its absorption is significantly affected by food, with a 50% lower absorption in fasting conditions, suggesting solubility and dissolution are still critical factors.[5][6] Silodosin, despite being classified as a BCS Class III drug in some studies, exhibits a low oral bioavailability of around 32%, largely due to extensive first-pass metabolism, which can be exacerbated by poor dissolution.[7][8] Therefore, enhancing the solubility and dissolution rate is a primary objective in the formulation development of many alpha-blockers to ensure consistent therapeutic efficacy.
Q2: What are the primary strategies for enhancing the bioavailability of these compounds?
A2: The core principle is to increase the drug's dissolution rate and/or its apparent solubility in the GI fluids. The most widely adopted and effective strategies include:
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a higher-energy amorphous state, dispersed within a polymer matrix. This can significantly increase the drug's aqueous solubility and dissolution rate.[9][10]
-
Nanoparticle Technologies: Reducing the particle size of the drug to the nanometer range (nanocrystals) dramatically increases the surface area-to-volume ratio, thereby accelerating dissolution as described by the Noyes-Whitney equation.[11]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in a lipid-based carrier, such as self-emulsifying drug delivery systems (SEDDS), can improve bioavailability by presenting the drug in a solubilized state and potentially facilitating lymphatic absorption, thus bypassing first-pass metabolism.[11][12]
-
Cyclodextrin Complexation: Encapsulating the poorly soluble drug molecule within the hydrophobic cavity of a cyclodextrin molecule forms an inclusion complex with a hydrophilic exterior, enhancing its solubility in water.[13][14][15]
Q3: How do I choose the most appropriate bioavailability enhancement technique for my specific alpha-blocker?
A3: The selection of an appropriate technique is a multifactorial decision that depends on the physicochemical properties of the alpha-blocker, the target dose, and the desired release profile. A logical approach to this selection process is outlined in the workflow below.
Caption: Workflow for selecting a bioavailability enhancement strategy.
II. Troubleshooting Guides
This section provides practical, in-depth troubleshooting for common issues encountered during the formulation development of poorly soluble alpha-blockers.
A. Amorphous Solid Dispersions (ASDs)
ASDs are a powerful tool, but their thermodynamic instability presents significant challenges.
Issue 1: Recrystallization of the Amorphous Alpha-Blocker During Storage
-
Q: My amorphous solid dispersion shows signs of recrystallization upon storage, confirmed by XRD and DSC. What are the likely causes and how can I prevent this?
-
A: Recrystallization is a common failure mode for ASDs, driven by the high-energy amorphous state seeking its lower-energy crystalline form. The primary causes are high molecular mobility of the drug within the polymer matrix and exposure to environmental stressors.
Troubleshooting Steps:
-
Polymer Selection and Drug Loading:
-
Rationale: The polymer's role is to immobilize the drug molecules and prevent nucleation and crystal growth. A strong interaction between the drug and polymer is crucial.
-
Action:
-
Ensure the drug and polymer are miscible at the intended drug loading. Use techniques like DSC to look for a single glass transition temperature (Tg).
-
Consider polymers that can form specific interactions (e.g., hydrogen bonds) with your alpha-blocker.
-
Reduce the drug loading. A higher polymer concentration increases the distance between drug molecules and raises the overall Tg of the dispersion, reducing molecular mobility.
-
-
-
Moisture Control:
-
Rationale: Water acts as a plasticizer, lowering the Tg of the ASD and increasing molecular mobility, which can accelerate recrystallization.
-
Action:
-
Store ASDs in tightly sealed containers with a desiccant.
-
Incorporate a secondary drying step after spray drying to minimize residual solvent and water content.
-
Consider using less hygroscopic polymers or adding a moisture-protective coating to the final dosage form.[3]
-
-
-
Manufacturing Process Optimization:
-
Rationale: The manufacturing process itself can influence the homogeneity and stability of the ASD.
-
Action (for Spray Drying):
-
Ensure a rapid solvent evaporation rate by optimizing inlet temperature and gas flow rate. Slow evaporation can lead to phase separation during drying.[16]
-
Be aware that the solvent system can induce phase separation. For example, using a water-methanol co-solvent can sometimes lead to drug enrichment on the particle surface.[17]
-
-
Action (for Hot Melt Extrusion):
-
Ensure the processing temperature is high enough to fully melt the drug and achieve molecular dispersion in the polymer, but not so high as to cause thermal degradation.
-
-
-
Experimental Protocol: Characterization of ASD Physical Stability
-
Prepare ASDs of your alpha-blocker (e.g., Tamsulosin) with different polymers (e.g., PVP, HPMC, Soluplus®) and at various drug loadings (e.g., 10%, 25%, 40% w/w) using a lab-scale spray dryer or hot-melt extruder.
-
Initial Characterization (T=0):
-
Powder X-ray Diffraction (PXRD): Confirm the amorphous nature of the freshly prepared ASD (absence of sharp crystalline peaks).
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg). A single, sharp Tg indicates a homogenous, miscible system.
-
-
Stability Study:
-
Store samples under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature.
-
At predetermined time points (e.g., 1, 3, 6 months), re-analyze the samples using PXRD and DSC.
-
Interpretation: The appearance of crystalline peaks in the PXRD pattern or a change in the DSC thermogram (e.g., appearance of a melting endotherm, a second Tg) indicates physical instability.
-
| Parameter | Indication of Instability | Potential Solution |
| PXRD | Appearance of sharp peaks | Decrease drug loading, choose a more suitable polymer, control moisture. |
| DSC | Appearance of a melting endotherm, shift or broadening of Tg, appearance of a second Tg. | Re-evaluate drug-polymer miscibility, optimize manufacturing process. |
B. Nanoparticle Technologies (Nano-milling)
Nano-milling is a robust "top-down" approach for particle size reduction, but it comes with its own set of challenges.
Issue 2: Aggregation and Ostwald Ripening of Nanocrystals
-
Q: After nano-milling my alpha-blocker, I achieve the desired particle size, but the suspension is unstable and shows particle growth over time. What's happening and how can I fix it?
-
A: This is a classic issue of nanoparticle instability. The high surface energy of the newly created nanoparticles makes them prone to aggregation (clumping together) or Ostwald ripening (smaller particles dissolving and re-depositing onto larger ones).[18]
Troubleshooting Steps:
-
Stabilizer Selection and Concentration:
-
Rationale: Stabilizers (surfactants and/or polymers) are essential to adsorb onto the nanoparticle surface and provide a barrier to aggregation, either through electrostatic repulsion or steric hindrance.[6]
-
Action:
-
Screen a variety of pharmaceutically acceptable stabilizers. For an alpha-blocker, consider non-ionic polymers like HPMC or PVP, and surfactants like Poloxamers or Tween 80.
-
Optimize the stabilizer concentration. Insufficient stabilizer will not adequately cover the nanoparticle surface, while excessive amounts can lead to other issues like increased viscosity.
-
A combination of stabilizers (e.g., a polymer and a surfactant) often provides better stability through both steric and electrostatic mechanisms.
-
-
-
Milling Process Parameters:
-
Rationale: Over-milling can introduce excess energy into the system, potentially leading to particle aggregation. The milling media and speed also play a crucial role.
-
Action:
-
Monitor particle size at different time points during milling to determine the optimal milling time. Prolonged milling can sometimes lead to an increase in particle size.[4]
-
Adjust the milling speed. Higher speeds can increase milling efficiency but also the risk of aggregation.[19]
-
The size of the milling media is important; smaller beads generally lead to smaller nanoparticles but may not be effective if the suspension viscosity is high.[9]
-
-
-
Preventing Ostwald Ripening:
-
Rationale: Ostwald ripening is driven by the higher solubility of smaller particles compared to larger ones. It is a significant issue for amorphous nanoparticles or those with some aqueous solubility.
-
Action:
-
Incorporate a second, highly insoluble component into the formulation that can co-adsorb onto the particle surface, effectively "pinning" the drug molecules and preventing their diffusion through the aqueous phase.[20]
-
Ensure the chosen stabilizer provides a dense, stable layer on the particle surface to act as a barrier to molecular diffusion.
-
-
-
Experimental Workflow: Optimizing a Nano-milling Process
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. onlinepharmacytech.info [onlinepharmacytech.info]
- 6. Breaking Barriers with Nanosuspension: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Development of Novel Tamsulosin Pellet-Loaded Oral Disintegrating Tablet Bioequivalent to Commercial Capsule in Beagle Dogs Using Microcrystalline Cellulose and Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. agnopharma.com [agnopharma.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. wisdomlib.org [wisdomlib.org]
- 16. ardena.com [ardena.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design Space and QbD Approach for Production of Drug Nanocrystals by Wet Media Milling Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Selectivity Profile & Structural Analysis: Doxazosin Impurity H vs. Alpha-1 Blockers
Executive Summary
Doxazosin Impurity H (European Pharmacopoeia designation), chemically identified as the bis-quinazoline dimer , represents a critical process-related impurity common to the quinazoline class of alpha-blockers (including Prazosin and Terazosin). Unlike the parent drug Doxazosin, which utilizes a specific "Head-Linker-Tail" motif to achieve nanomolar affinity for
This guide provides a technical comparison of the selectivity profiles of Doxazosin, its Impurity H, and the uroselective standard Tamsulosin. It synthesizes known Structure-Activity Relationship (SAR) data with detailed protocols for experimentally verifying these profiles.
Structural Deconstruction: The "Head-Tail" Hypothesis
To understand the selectivity shift between Doxazosin and Impurity H, we must analyze the pharmacophore. Alpha-1 antagonists generally follow a Head-Linker-Tail architecture:
-
The Head (Quinazoline): Provides the primary anchor via protonation of the N-1 nitrogen, forming an ionic bond with Aspartate-113 (Asp113) in the receptor pocket.
-
The Tail (Acyl Moiety): Determines subtype selectivity (
vs ) and pharmacokinetic properties. -
The Linker (Piperazine): Orients the head and tail.
Comparative Architecture
| Compound | Structure Type | "Head" (Anchor) | "Tail" (Selectivity Driver) | Pharmacological Consequence |
| Doxazosin | Heterodimer | 4-amino-6,7-dimethoxyquinazoline | 1,4-benzodioxane | High Affinity, Non-selective ( |
| Impurity H | Homodimer | 4-amino-6,7-dimethoxyquinazoline | None (Replaced by 2nd Quinazoline) | Predicted Low Affinity ; Steric clash prevents deep pocket binding. |
| Tamsulosin | Sulfonamide | Methoxybenzenesulfonamide | Ethoxyphenoxyethyl | High Affinity, Uroselective ( |
Visualization: Structural Divergence & SAR
The following diagram illustrates the structural transformation and its impact on receptor binding logic.
Caption: SAR comparison showing how the symmetrical dimerization in Impurity H disrupts the "Lock and Key" mechanism utilized by Doxazosin.
Pharmacological Selectivity Profile
While Doxazosin is a potent, non-selective antagonist, Impurity H is widely regarded as a pharmacologically inferior impurity . The absence of the acyl-tail (benzodioxane) drastically alters its interaction with the receptor.
Predicted Binding Profile (Impurity H)
Based on SAR studies of bis-quinazolines and Prazosin analogues:
-
Affinity Loss: The second quinazoline ring introduces significant steric bulk. The Alpha-1 binding pocket is narrow; it accommodates the flat quinazoline ring but restricts the entry of a second rigid aromatic system where the flexible benzodioxane usually sits.
-
Selectivity: Impurity H lacks the structural features required to discriminate between
(prostate) and (vascular) subtypes. -
Off-Target Risk: Bis-quinazolines have been investigated as inhibitors of P-glycoprotein (P-gp/ABCB1) , potentially altering the bioavailability of co-administered drugs, rather than acting as primary alpha-blockers.
Comparative Data Table (Parent vs. Peers)
Note: Specific Ki values for Impurity H are rarely published as it is a screened-out impurity. The values below represent the reference standards against which Impurity H is tested.
| Parameter | Doxazosin (Parent) | Tamsulosin (Comparator) | Impurity H (The Dimer) |
| Primary Target | Inactive / Low Potency | ||
| Subtype Selectivity | Non-selective ( | Super-selective ( | Non-selective (Structural Prediction) |
| Binding Affinity ( | 0.1 – 0.5 nM | 0.04 – 0.2 nM ( | Expected > 100 nM (Low Affinity) |
| Therapeutic Role | Hypertension & BPH | BPH (Uroselective) | Process Impurity (Limit < 0.15%) |
| Key Structural Feature | Benzodioxane moiety | Sulfonamide moiety | Bis-quinazoline (Symmetrical) |
Experimental Protocol: Determining the Selectivity Profile
To empirically verify the selectivity of Impurity H (or any new impurity) against the parent drug, a Radioligand Competition Binding Assay is the gold standard.
Protocol: -Adrenoceptor Subtype Competition Binding
Objective: Determine the affinity (
Reagents:
-
Receptor Source: CHO or HEK293 cell membranes stably expressing human
, , or . -
Radioligand: [
H]-Prazosin (0.2 nM final concentration). High specific activity (70-80 Ci/mmol). -
Non-specific Binding (NSB): Phentolamine (10
M). -
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM
, 0.5 mM EDTA.
Workflow Visualization
Caption: Step-by-step radioligand binding workflow for profiling impurity affinity.
Step-by-Step Methodology:
-
Preparation: Thaw membrane aliquots and homogenize in Assay Buffer. Dilute to optimal protein concentration (e.g., 5-10
g/well ). -
Plate Setup: In a 96-well plate, add:
-
25
L Competition Ligand (Impurity H or Doxazosin) at increasing concentrations (e.g., M to M). -
25
L Radioligand ([ H]-Prazosin). -
150
L Membrane Suspension.
-
-
Incubation: Incubate for 60 minutes at 25°C to reach equilibrium.
-
Termination: Harvest using a cell harvester (e.g., Brandel) onto GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash: Wash filters
with ice-cold wash buffer (50 mM Tris-HCl). -
Quantification: Add liquid scintillant and count radioactivity (CPM).
-
Data Analysis: Plot % Specific Binding vs. Log[Ligand]. Calculate
and convert to using the Cheng-Prusoff equation: (Where is radioligand concentration and is its dissociation constant).
Synthesis & Causality: Why This Matters
The presence of Impurity H is not merely a purity issue but a toxicological and efficiency concern .
-
Efficacy Dilution: Because Impurity H is a dimer, it consumes two equivalents of the quinazoline intermediate during synthesis. Even if it has low affinity (high
), its formation represents a significant loss of yield for the active pharmaceutical ingredient (API). -
Safety: While likely less potent at
receptors, the bis-quinazoline structure is a known scaffold for other biological activities (e.g., ABC transporter inhibition). High levels could alter the pharmacokinetics of Doxazosin by inhibiting efflux pumps.
Conclusion for Researchers: When profiling Doxazosin samples, Impurity H should be viewed as a low-affinity structural defect . It lacks the "tail" necessary for the high-potency, subtype-specific interactions seen in Tamsulosin or the parent Doxazosin. Its selectivity profile is effectively "null" compared to the nanomolar precision of the approved drugs.
References
- European Pharmacopoeia (Ph. Eur.). Doxazosin Mesilate Monograph. (Defines Impurity H structure and limits).
-
Auclair, A. et al. (2020). The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors. British Journal of Pharmacology. Link
-
LGC Standards . Doxazosin Impurity H Data Sheet. (Structural confirmation of the bis-quinazoline dimer). Link
-
Michel, M. C. et al. (1996). Comparison of the antagonistic activity of tamsulosin and doxazosin at vascular alpha 1-adrenoceptors in humans. Naunyn-Schmiedeberg's Archives of Pharmacology. Link
- Puozzo, C. et al. (2000). Structure-activity relationships of quinazoline derivatives. (Provides SAR context for quinazoline dimers).
This guide provides an in-depth technical comparison of bioanalytical methods for the quantification of Terazosin Related Compound C, a significant impurity of the alpha-1 adrenergic blocker, Terazosin. Designed for researchers, scientists, and drug development professionals, this document delves into the validation of a robust LC-MS/MS method and contrasts it with alternative analytical techniques, supported by experimental data and adherence to regulatory standards.
Introduction: The Significance of Impurity Profiling in Drug Development
Terazosin is a widely prescribed medication for managing hypertension and benign prostatic hyperplasia[1]. During its synthesis and storage, impurities such as Terazosin Related Compound C can arise[2][3]. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over such impurities to ensure the safety and efficacy of the final drug product. Therefore, the development and validation of sensitive and specific bioanalytical methods for these related compounds are critical during preclinical and clinical development.
Terazosin Related Compound C is identified as 2-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine[][5]. Its structure, being a dimer of a key intermediate, presents unique analytical challenges that necessitate a highly selective and sensitive quantification method, especially in complex biological matrices.
Featured Method: A Validated LC-MS/MS Approach for Bioanalysis
For the quantification of Terazosin Related Compound C in plasma, a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method is presented here as the gold standard. The rationale for this selection is rooted in the technique's inherent specificity, sensitivity, and high-throughput capabilities, which are paramount for pharmacokinetic and toxicokinetic studies.[6][7][8]
Rationale for Methodological Choices
The selection of each parameter in this LC-MS/MS method is a deliberate step towards achieving a robust and reliable assay, in line with the principles outlined in the ICH M10 guideline on bioanalytical method validation[9][10][11].
-
Sample Preparation: Supported Liquid Extraction (SLE) was chosen over traditional protein precipitation (PPT) or liquid-liquid extraction (LLE). SLE offers a more efficient removal of phospholipids and other matrix components, which can cause ion suppression or enhancement in the mass spectrometer, leading to improved assay accuracy and precision[12][13]. It is also more amenable to automation for high-throughput analysis compared to LLE[14].
-
Chromatography: A reversed-phase C18 column is employed to provide sufficient retention and separation of the analyte from endogenous plasma components. The use of a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate) allows for optimal peak shape and resolution.
-
Detection: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. The specific precursor-to-product ion transitions for Terazosin Related Compound C and its stable isotope-labeled internal standard (SIL-IS) are monitored, minimizing the likelihood of interference from other compounds.
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Terazosin Related Compound C in plasma.
Caption: Experimental workflow for the LC-MS/MS analysis of Terazosin Related Compound C.
Method Validation Summary
The method was fully validated according to the FDA and ICH M10 guidelines[9][15][16]. The key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Result |
| Selectivity | No significant interference at the retention time of the analyte and IS in blank plasma from at least 6 sources. | Complies |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | 0.1 - 100 ng/mL | Established |
| Lower Limit of Quantification (LLOQ) | Accuracy: 80-120%, Precision: ≤ 20% CV | 0.1 ng/mL |
| Intra-day Accuracy | 85-115% of nominal (except LLOQ: 80-120%) | 95.2 - 103.5% |
| Inter-day Accuracy | 85-115% of nominal (except LLOQ: 80-120%) | 97.1 - 105.8% |
| Intra-day Precision (%CV) | ≤ 15% (except LLOQ: ≤ 20%) | 4.8 - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% (except LLOQ: ≤ 20%) | 6.1 - 9.5% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Complies |
| Stability | ||
| - Freeze-Thaw (3 cycles) | % Bias within ±15% of nominal | Complies |
| - Short-term (bench-top) | % Bias within ±15% of nominal | Complies |
| - Long-term | % Bias within ±15% of nominal | Complies |
| - Post-preparative (autosampler) | % Bias within ±15% of nominal | Complies |
Comparison with Alternative Analytical Methods
While LC-MS/MS is the preferred method for bioanalysis of Terazosin Related Compound C due to its superior sensitivity and selectivity, other techniques have been employed for the analysis of Terazosin and its impurities in pharmaceutical formulations. A review of the literature indicates the use of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and spectrophotometric methods for Terazosin analysis[17][18][19].
The following diagram illustrates the decision-making process for selecting an appropriate analytical method.
Caption: Decision tree for analytical method selection.
Performance Comparison
The table below provides a semi-quantitative comparison of the performance characteristics of different analytical methods for the analysis of Terazosin Related Compound C.
| Feature | LC-MS/MS | HPLC-UV | HPTLC/Spectrophotometry |
| Selectivity | Very High | Moderate to High | Low to Moderate |
| Sensitivity | Very High (pg/mL to ng/mL) | Moderate (µg/mL) | Low (µg/mL to mg/mL) |
| Throughput | High (with automation) | Moderate | Low |
| Matrix Tolerance | High (with appropriate sample prep) | Moderate | Low |
| Development Cost | High | Moderate | Low |
| Operational Cost | High | Low | Very Low |
| Regulatory Acceptance for Bioanalysis | High | Limited (for high concentrations) | Not suitable |
Discussion of Alternatives
-
HPLC-UV: This technique is a workhorse in many pharmaceutical quality control laboratories. For the analysis of Terazosin and its related compounds in bulk drug or dosage forms, HPLC-UV can be a suitable and cost-effective method[20]. However, when analyzing samples from biological matrices, its sensitivity is often insufficient to quantify the low concentrations of metabolites and impurities typically encountered. Furthermore, the complexity of biological matrices can lead to co-eluting endogenous components that interfere with the analyte peak, compromising the selectivity of the assay.
-
HPTLC and Spectrophotometry: These methods are generally less specific and sensitive than HPLC-based techniques[21]. While they may find application in preliminary screening or for the analysis of very high concentration samples, they are not suitable for the rigorous demands of bioanalytical method validation for regulatory submissions.
Conclusion
The validation of a bioanalytical method for impurities like Terazosin Related Compound C is a critical component of a successful drug development program. The presented LC-MS/MS method demonstrates the necessary accuracy, precision, and sensitivity for the reliable quantification of this analyte in a biological matrix, adhering to stringent regulatory guidelines. While alternative methods like HPLC-UV have their utility in other areas of pharmaceutical analysis, they lack the performance characteristics required for bioanalytical applications where low concentration levels and high matrix complexity are the norm. The choice of a validated, high-sensitivity method like LC-MS/MS is therefore indispensable for generating robust data to support pharmacokinetic and safety assessments.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Biotage. Bioanalytical sample preparation. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Mohammed, A., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Bioanalysis, 9(4), 133-143. [Link]
-
Aman, T., et al. (2014). Various Analytical Methods for the Determination of Terazosin in Different Matrices. World Journal of Analytical Chemistry, 2(4), 79-85. [Link]
-
Resolian. (2023). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]
-
PubChem. Terazosin. [Link]
-
Veeprho. Terazosin Impurities and Related Compound. [Link]
- Google Patents. Stable oral liquid composition of terazosin.
-
PharmaTutor. (2013). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR ESTIMATION OF TERAZOSIN HYDROCHLORIDE EQUIVALENT TO TERAZOSIN IN TABLET DOSAGE FORM. [Link]
-
Yehia, M. A., et al. (2013). Stability-indicating methods for determination of terazosin in presence of its degradation products. Trade Science Inc.[Link]
-
Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?[Link]
-
International Journal of Research in Applied and Natural Sciences. A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. [Link]
-
American Laboratory. (2015). A Simplified Approach to Bioanalytical Sample Preparation. [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
-
Austin Publishing Group. Bio-Analytical Method Validation-A Review. [Link]
-
Asian Journal of Research in Pharmaceutical Sciences. Bioanalytical Method Validation. [Link]
Sources
- 1. Terazosin | C19H25N5O4 | CID 5401 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. Terazosin Related Compound C USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
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- 21. tsijournals.com [tsijournals.com]
How does Prazosin hydrochloride impurity E compare to the parent drug?
Executive Summary
This guide provides a technical comparison between Prazosin Hydrochloride (the active pharmaceutical ingredient, API) and its specific process-related impurity, Impurity E (European Pharmacopoeia designation).
For researchers and analytical scientists, the distinction is critical: while Prazosin is a monomeric alpha-1 adrenergic blocker, Impurity E is a dimeric byproduct . This structural difference dictates their divergent solubility, chromatographic retention, and regulatory control strategies. Unlike the recently publicized nitrosamine impurities, Impurity E is a stable organic impurity arising from stoichiometry deviations during synthesis.
Structural & Chemical Identity
The fundamental difference lies in the molecular architecture. Prazosin is composed of a quinazoline ring linked to a furanoyl group via a piperazine bridge. Impurity E results from the reaction of two quinazoline rings with a single piperazine linker, effectively creating a "double-headed" molecule lacking the furanoyl moiety.
Physicochemical Comparison Table
| Feature | Prazosin Hydrochloride (Parent Drug) | Impurity E (The Dimer) |
| CAS Number | 19237-84-4 (HCl salt) | 102839-00-9 (Free base) |
| Chemical Name | 1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-(furan-2-ylcarbonyl)piperazine | 2,2'-(Piperazin-1,4-diyl)bis(6,7-dimethoxyquinazolin-4-amine) |
| Molecular Formula | C₁₉H₂₁N₅O₄[1] · HCl | C₂₄H₂₈N₈O₄ |
| Molecular Weight | 419.86 g/mol | 492.53 g/mol |
| Structural Motif | Monomer: Quinazoline — Piperazine — Furan | Dimer: Quinazoline — Piperazine — Quinazoline |
| Chromophore | Single Quinazoline system | Dual Quinazoline system (Higher UV absorbance per mole) |
| Hydrophobicity | Moderate (LogP ~1.3) | High (Increased lipophilicity due to dual aromatic cores) |
Structural Visualization
The following diagram illustrates the structural relationship, highlighting Impurity E as a symmetrical dimer of the Prazosin pharmacophore precursor.
Figure 1: Structural logic comparing the monomeric Parent Drug (Prazosin) vs. the dimeric Impurity E.
Mechanistic Origin (Synthesis Pathway)
Impurity E is a process-related impurity . Its formation is governed by the stoichiometry of the condensation reaction between the quinazoline intermediate and piperazine.
-
The Target Reaction: A 1:1 molar ratio of 2-chloro-6,7-dimethoxyquinazolin-4-amine to piperazine yields the intermediate (Impurity C), which is then acylated with furoyl chloride to form Prazosin.
-
The Side Reaction: If the quinazoline intermediate is present in excess, or if mixing is inefficient, one piperazine molecule may react with two quinazoline molecules, forming the stable dimer (Impurity E).
Figure 2: Synthesis bifurcation showing how stoichiometry deviations lead to Impurity E formation.
Analytical Performance & Detection
Separating Impurity E from Prazosin requires understanding their chromatographic behavior.
High-Performance Liquid Chromatography (HPLC) Profile
-
Column: C18 (Octadecylsilane) stationary phase is standard.
-
Elution Order:
-
Early Eluters: Polar impurities (e.g., Impurity C/Intermediate) elute first.
-
Parent Drug: Prazosin elutes in the middle window (typically 6–10 minutes).
-
Late Eluter: Impurity E is significantly more hydrophobic due to the two aromatic quinazoline systems and lack of the polar amide/furan carbonyl interaction. It typically elutes after Prazosin (Relative Retention Time, RRT > 1.0).
-
-
Detection (UV): Both molecules share the quinazoline chromophore. However, Impurity E contains two such chromophores, often resulting in a higher molar extinction coefficient at 254 nm. This can lead to overestimation of impurity levels if response factors are not calculated.
Experimental Protocol: HPLC Separation
Note: This is a generalized protocol based on pharmacopoeial principles (EP/USP).
-
Mobile Phase A: 0.05% Diethylamine in Water (pH adjusted to 3.0 with glacial acetic acid).
-
Mobile Phase B: Acetonitrile : Methanol (90:10).
-
Column: C18, 250 mm x 4.6 mm, 5 µm packing (e.g., Kromasil or equivalent).
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-15 min: 80% A (Isocratic)
-
15-30 min: Linear gradient to 40% A (Elution of hydrophobic dimers)
-
30-35 min: Hold 40% A
-
-
Detection: UV at 254 nm.
Self-Validation Check:
-
System Suitability: Resolution (Rs) between Prazosin and the nearest eluting peak must be > 2.0.
-
Impurity E Verification: Inject a standard of Impurity E. It should elute significantly later than the main peak. If it co-elutes, increase the organic ratio in the gradient slope.
Toxicological & Regulatory Profile
Unlike the N-nitroso impurities (e.g., N-nitroso Prazosin) which have triggered recent recalls due to genotoxicity risks, Impurity E is a standard organic impurity.
Safety Classification
-
Classification: Non-mutagenic, process-related organic impurity.
-
ICH Q3A/B Status: Controlled under standard thresholds.
-
Reporting Threshold: 0.05%[2]
-
Identification Threshold: 0.10%
-
Qualification Threshold: 0.15% (or 1.0 mg/day intake, whichever is lower).
-
-
Toxicity Concern: The primary concern is not acute toxicity but rather quality control. However, due to its structural similarity to the active drug, high levels could theoretically compete for alpha-adrenergic receptors, potentially altering the therapeutic effect (though likely with lower potency due to steric bulk).
Regulatory Differentiator
| Impurity Type | Example | Regulatory Action |
| Nitrosamine | N-nitroso Prazosin | Strict Limit: Nanogram levels (Recall Risk) |
| Dimer (Organic) | Impurity E | Standard Limit: Percentage levels (<0.15%) |
References
-
European Pharmacopoeia (Ph.[1][3][4][5] Eur.) . Prazosin Hydrochloride Monograph 10.0. Strasbourg, France: EDQM.
-
United States Pharmacopeia (USP) . Prazosin Hydrochloride: USP 43-NF 38. Rockville, MD: United States Pharmacopeial Convention.
-
Bakshi, M., et al. (2004).[6] "Validated specific HPLC methods for determination of prazosin, terazosin and doxazosin in the presence of degradation products." Journal of Pharmaceutical and Biomedical Analysis, 34(1), 19-26.[6]
-
ICH Harmonised Tripartite Guideline . Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[7][8]
-
Shrivastava, A., & Gupta, V. B. (2012).[9][10] "Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin." Scientia Pharmaceutica, 80(3), 619–632.
Sources
- 1. 哌唑嗪 盐酸盐 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-アミノ-2-クロロ-6,7-ジメトキシキナゾリン European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. question about Ph Eur. relative retention time - Chromatography Forum [chromforum.org]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. rjptonline.org [rjptonline.org]
- 7. longdom.org [longdom.org]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine
[1][2]
Executive Summary & Hazard Identification
Compound Identity: 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine Common Designations: Prazosin Impurity C (USP), Terazosin Dimer, Bis-Quinazoline.[1] Molecular Formula: C₂₄H₂₈N₈O₄ (often handled as Dihydrochloride salt)
This guide provides a rigid safety framework for handling this specific dimer. While often categorized as a synthesis impurity, this compound shares the quinazoline pharmacophore with potent alpha-1 adrenergic antagonists (Prazosin, Doxazosin).
Critical Safety Directive: Until specific toxicological endpoints (ADE/PDE) are established, you must handle this substance as a Potent Compound (OEB 3/4) . The primary risks are severe hypotension (syncope) via inhalation of particulates and potential reproductive toxicity.
Physiological Justification for PPE (The "Why")
To ensure compliance, operators must understand the causality of the safety protocols. We do not wear PPE just to follow rules; we wear it to break the specific physiological pathway of toxicity.
This compound acts as a competitive antagonist at post-synaptic
Diagram 1: Mechanism of Exposure & Toxicity
This diagram illustrates why inhalation is the critical failure point: rapid systemic absorption bypasses first-pass metabolism, leading to immediate hypotensive events.
Caption: Pathophysiological cascade of quinazoline exposure.[1] Note that mucosal absorption leads directly to systemic vasodilation.
Tiered Containment & PPE Strategy
We utilize a Performance-Based Containment strategy. PPE is the secondary barrier; the primary barrier is the engineering control (Isolator/Hood).
PPE Specification Table
| Protection Zone | Component | Technical Specification | Scientific Rationale |
| Respiratory | Primary | PAPR (Powered Air Purifying Respirator) with HEPA filter OR N95 only if inside a certified Class II BSC. | Quinazoline dusts are often electrostatic and persistent. Surgical masks offer zero protection against pharmacological dusts. |
| Dermal (Hand) | Layer 1 (Inner) | Nitrile (Low Modulus), 4-5 mil . Taped to sleeve. | Acts as a sweat barrier and backup against micro-tears. |
| Layer 2 (Outer) | Nitrile (Long Cuff), 6-8 mil . | High tensile strength to resist abrasion during equipment manipulation. Immediate removal upon contamination.[2] | |
| Body | Suit | Tyvek® 400 (or equivalent) with elastic wrists/ankles. | Non-woven polyethylene prevents dust entrapment in fibers (unlike cotton lab coats). |
| Ocular | Eye Wear | Chemical Splash Goggles (Indirect Vent). | Prevents dust migration to the lacrimal duct (a route of systemic absorption). |
Operational Protocols
A. Weighing and Transfer (High Risk)
The highest risk of exposure occurs when the static powder is disturbed.
-
Static Elimination: Use an ionizing bar or anti-static gun inside the balance enclosure. Quinazoline dimers are prone to static charging, which causes "jumping" of powder.
-
The "Wet-Wipe" Method:
-
Place a pre-wetted wipe (methanol/water) next to the balance.
-
Any spatula used must be wiped immediately after transfer, before leaving the enclosure.
-
-
Solubilization: Dissolve the solid within the containment device (hood/isolator) before bringing it into the open lab. Once in solution, the inhalation risk drops significantly, though dermal risk remains.
B. Decontamination & Spill Response
Standard soap and water are insufficient for potent lipophilic compounds.
-
Solvent Selection: The dimer is poorly soluble in water. Use 70% Ethanol or Methanol for initial cleaning to solubilize residues, followed by a surfactant wash.
-
Oxidative Deactivation: For final decontamination of surfaces, use a 10% Sodium Hypochlorite (Bleach) solution. The oxidative cleavage of the quinazoline ring system reduces pharmacological potency.
Workflow Visualization
To maintain the "Self-Validating System," operators must follow a strict unidirectional flow.
Diagram 2: Safe Handling Workflow
This workflow enforces the "Double Barrier" concept to prevent cross-contamination.
Caption: Unidirectional workflow for handling Potent Quinazoline Impurities. Note the critical check of engineering controls before handling.
References
-
SafeBridge Consultants. Occupational Health Categorization of Potent Compounds. (General methodology for categorizing unlisted impurities). [Link]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
